N-(2,3-dimethylphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide
Overview
Description
“N-(2,3-dimethylphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide” is a chemical compound with the linear formula C21H20N2O3 . It has a molecular weight of 348.405 .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its linear formula C21H20N2O3 . Further structural analysis would require more specific data or computational chemistry techniques which are not available in the current context.Physical and Chemical Properties Analysis
This compound has a molecular weight of 348.405 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results .Scientific Research Applications
Synthesis and Derivatives
- Synthesis Techniques : An important area of research is the synthesis of various derivatives of this compound. Studies have explored the synthesis of similar compounds like 9-bromo-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxanilides and have found that bromination can substantially increase diuretic activity compared to non-brominated analogs (Ukrainets, Golik, & Chernenok, 2013).
Biological Activities and Potential Applications
- Diuretic Effects : A significant body of research has focused on the diuretic effects of this compound and its derivatives. Studies have found that derivatives like pyrido[3,2,1-ij]quinoline-6-carboxanilides exhibit a significant diuretic effect, which in some cases exceeds that of hydrochlorothiazide (Ukrainets et al., 2018).
- Antibacterial and Antitubercular Properties : This compound and its analogs have been researched for their potential antibacterial and antitubercular activities. For instance, certain 1-hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid N-R-amides have shown promising results in antitubercular activity studies (Ukrainets, Tkach, & Grinevich, 2008).
Chemical Properties and Molecular Analysis
- Structural Analysis and Chemical Behavior : Research has also delved into the chemical behavior and structural features of similar compounds. For example, the polymorphic modifications of a related compound, 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, have been analyzed to understand differences in molecular interaction energies and crystal packing (Shishkina et al., 2018).
Future Directions
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-4-hydroxy-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-12-6-3-10-16(13(12)2)22-20(25)17-19(24)15-9-4-7-14-8-5-11-23(18(14)15)21(17)26/h3-4,6-7,9-10,24H,5,8,11H2,1-2H3,(H,22,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTWTPYFEAWZTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(C3=CC=CC4=C3N(C2=O)CCC4)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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